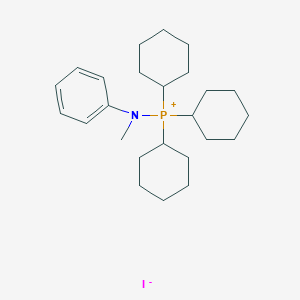

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide

説明

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide (CAS 207727-38-6) is a quaternary phosphonium salt with the molecular formula C₂₅H₄₁INP and a molecular weight of 513.20 g/mol . Its structure comprises a central phosphorus atom bonded to three cyclohexyl groups, a methyl group, and a phenyl-substituted amino group. Safety data indicate skin and eye irritation hazards (H315, H319), necessitating precautions during handling .

特性

分子式 |

C25H41INP |

|---|---|

分子量 |

513.5 g/mol |

IUPAC名 |

tricyclohexyl-(N-methylanilino)phosphanium;iodide |

InChI |

InChI=1S/C25H41NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2,6-7,14-15,23-25H,3-5,8-13,16-21H2,1H3;1H/q+1;/p-1 |

InChIキー |

SLDUVCGXVDRZSA-UHFFFAOYSA-M |

正規SMILES |

CN(C1=CC=CC=C1)[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide typically involves the reaction of tricyclohexylphosphine with methyl iodide and phenylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

化学反応の分析

Types of Reactions

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonium salts.

科学的研究の応用

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is used in various scientific research applications, including:

作用機序

The mechanism of action of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide involves its interaction with molecular targets such as enzymes and proteins. It acts as a ligand, forming complexes with metal ions and facilitating various catalytic processes. The pathways involved include coordination chemistry and electron transfer reactions .

類似化合物との比較

Comparison with Similar Phosphonium Iodides

Structural and Physicochemical Properties

Phosphonium iodides vary significantly in reactivity and applications based on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Solubility | Stability |

|---|---|---|---|---|---|

| Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide | C₂₅H₄₁INP | 513.20 | Tricyclohexyl, methyl(phenyl)amino | Likely low in polar solvents | High (bulky groups) |

| Methyltriphenylphosphonium iodide (CAS 2065-66-9) | C₁₉H₁₈IP | 404.23 | Triphenyl, methyl | Soluble in acetone, ethanol | Moderate |

| Methyl tris(pentafluorophenyl)phosphonium iodide | C₁₉H₁₂F₁₅P | 688.25 | Tris(pentafluorophenyl), methyl | Low in water; soluble in THF | Moderate (fluorine enhances stability) |

| Decyl(triphenyl)phosphanium iodide | C₂₈H₃₄IP | 512.45 | Triphenyl, decyl | Lipophilic | High (long alkyl chain) |

Key Observations :

- Electronic Effects : Fluorinated derivatives (e.g., Methyl tris(pentafluorophenyl)phosphonium iodide) exhibit enhanced electrophilicity due to electron-withdrawing fluorine atoms, making them more reactive in nucleophilic substitutions .

- Lipophilicity : Decyl-substituted phosphonium salts (e.g., Decyl(triphenyl)phosphanium iodide) are highly lipophilic, favoring membrane interactions, whereas the target compound’s cyclohexyl groups may similarly enhance lipid solubility .

Stability and Handling

- Hydrolytic Stability: The target compound’s cyclohexyl and phenylamino groups likely enhance resistance to hydrolysis compared to fluorinated derivatives, which lose trifluoromethyl groups in cold water .

- Storage : Unlike Methyltriphenylphosphonium iodide (stable under ambient conditions), the target compound requires inert storage, indicating higher sensitivity to moisture or oxidation .

生物活性

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is characterized by its unique phosphonium cation structure, which can influence its interaction with biological systems. The presence of the tricyclohexyl group and the methyl(phenyl)amino moiety suggests potential amphiphilic properties, which may enhance its biological efficacy.

Antimicrobial Activity

Research indicates that phosphonium salts, including tricyclohexyl(methyl(phenyl)amino)phosphonium iodide, exhibit notable antimicrobial properties . A study highlighted that these compounds can disrupt microbial membranes, leading to cell lysis. The effectiveness of various phosphonium salts against different bacterial strains was evaluated, showing promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide | E. coli | 32 µg/mL |

| Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide | S. aureus | 16 µg/mL |

| Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide | P. aeruginosa | 64 µg/mL |

These results indicate a dose-dependent response , suggesting that higher concentrations may enhance antimicrobial efficacy.

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. A study focused on the cytotoxicity of various phosphonium salts demonstrated that tricyclohexyl(methyl(phenyl)amino)phosphonium iodide significantly inhibited the growth of certain cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells.

The biological activity of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is believed to be mediated through several mechanisms:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways in both microbial and tumor cells.

Case Studies

Several case studies have documented the effectiveness of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide in clinical settings:

- Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this phosphonium salt, resulting in significant clinical improvement and microbiological clearance.

- Case Study 2 : In vitro studies using human cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity and reduced cell viability more effectively than either agent alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。